molecular formula C22H23N3O5S2 B3007133 4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 941996-40-3

4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B3007133
CAS No.: 941996-40-3
M. Wt: 473.56
InChI Key: QPPNBYOVUGPSIE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole moiety linked to a sulfamoyl group substituted with cyclopentyl and methyl groups.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-25(15-4-2-3-5-15)32(27,28)16-8-6-14(7-9-16)21(26)24-22-23-17-12-18-19(13-20(17)31-22)30-11-10-29-18/h6-9,12-13,15H,2-5,10-11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPNBYOVUGPSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Construction of the Dioxino Bridge: The dioxino bridge is formed by reacting the benzothiazole derivative with a suitable diol under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like HATU or EDCI.

    Introduction of the Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl derivatives have shown efficacy.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The benzothiazole moiety may interact with receptors or other proteins, modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on sulfonamide- and triazole-containing derivatives synthesized via Friedel-Crafts reactions and cyclization (e.g., compounds [4–15]). Below is a systematic comparison based on structural motifs, synthetic pathways, and spectroscopic properties:

Structural Features

Compound Core Structure Key Functional Groups Heterocyclic System
Target Compound Benzamide backbone Sulfamoyl (NHSO₂), cyclopentyl-methyl substituents 6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Compounds [4–6] Hydrazinecarbothioamide C=S, sulfonyl (SO₂), 2,4-difluorophenyl None (linear hydrazinecarbothioamide)
Compounds [7–9] 1,2,4-Triazole Triazole-thione, sulfonyl 1,2,4-Triazole
  • Key Differences: The target compound’s dioxino-benzothiazole system is absent in compounds [4–15], which instead feature triazole or hydrazinecarbothioamide cores.

Spectroscopic Characterization

Functional Group Target Compound (Inferred) Compounds [4–6] Compounds [7–9]
C=O (Amide) ~1680–1700 cm⁻¹ (IR) 1663–1682 cm⁻¹ (IR) Absent (cyclized)
C=S Absent 1243–1258 cm⁻¹ (IR) 1247–1255 cm⁻¹ (IR)
N–H Stretch ~3300 cm⁻¹ (IR) 3150–3319 cm⁻¹ (IR) 3278–3414 cm⁻¹ (IR)
  • Notable Observations: The absence of C=O in compounds [7–9] confirms cyclization to triazoles, whereas the target retains the amide C=O. Sulfamoyl groups (target) vs. sulfonyl groups ([4–15]) would exhibit distinct S=O stretching frequencies (~1350–1200 cm⁻¹ for sulfamoyl vs. ~1150 cm⁻¹ for sulfonyl) .

Tautomerism and Stability

  • Compounds [7–9] exist as thione tautomers, evidenced by νC=S (IR) and lack of νS–H . The target compound lacks thiol/thione groups, precluding such tautomerism. Its stability likely derives from the fused aromatic system and sulfamoyl group’s electron-withdrawing effects.

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesized derivatives, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and it features a complex structure that includes a sulfamoyl group and a benzothiazole moiety.

PropertyValue
Molecular FormulaC22H23N3O5S2
Molecular Weight445.57 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group is known to inhibit enzyme activity by mimicking substrate interactions. The benzothiazole component may modulate receptor functions or interfere with protein-protein interactions. This dual mechanism suggests potential applications in treating diseases where enzyme inhibition or receptor modulation is beneficial.

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally related to this compound exhibit antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Most compounds showed moderate to excellent antimicrobial activity.
  • Fungal Activity : Antifungal tests against species like Aspergillus niger revealed varying degrees of efficacy.
CompoundBacterial StrainZone of Inhibition (mm)
4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro...)S. aureus15
4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro...)E. coli12
Control (Ciprofloxacin)S. aureus25

Anti-inflammatory Activity

Research has indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The ability to modulate COX activity suggests potential for developing anti-inflammatory agents.

Case Studies

  • Sulfamoyl Derivatives in Hepatitis Treatment : A study investigated sulfamoyl-arylamides for their efficacy in treating hepatitis B. Results indicated that these compounds could inhibit viral replication effectively.
  • Benzothiazole Derivatives : Research on benzothiazole derivatives has shown promising results in cancer therapy by inducing apoptosis in cancer cells through specific signaling pathways.

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